![molecular formula C19H12Cl2N2O6 B4615667 {2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4615667.png)

{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid" involves complex chemical reactions. For example, triorganotin(IV) derivatives have been synthesized and characterized, showcasing the intricate steps required to form such compounds (Baul et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds reveals detailed configurations, such as polymeric trans-O2SnC3 trigonal bipyramidal configuration, indicating the complexity of the molecule under study. The coordination in a zwitterionic form with hydrogen bonding is a crucial aspect (Baul et al., 2002).

Chemical Reactions and Properties

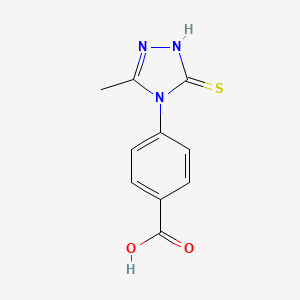

Chemical reactions involving "{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid" and its derivatives can vary widely. For instance, the interaction of methyl esters with Lawesson’s reagent leads to the synthesis of 4-thioxo derivatives, showing the reactive nature of these compounds (Jakubkienė et al., 2007).

Physical Properties Analysis

The physical properties of compounds related to "{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid" include their crystal and molecular structures, as seen in various X-ray diffraction analyses. These structures help in understanding the stability and configuration of the molecules (Rizzoli et al., 1982).

Applications De Recherche Scientifique

Tetrahydropyran Synthesis and Natural Product Synthesis

One area of application for related compounds involves the synthesis of tetrahydropyran derivatives, which are important in the total synthesis of natural products. For example, a study by Karlubíková, Babjak, and Gracza (2011) developed a diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids using palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols. This method was key in synthesizing natural products like civet cat compound and diospongin A, showcasing the potential for related compounds in complex organic synthesis and natural product derivation (Karlubíková, Babjak, & Gracza, 2011).

Organometallic Complexes and Structural Characterization

Another significant area is the development and characterization of organometallic complexes. Baul et al. (2002) synthesized triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, demonstrating the utility of related compounds in forming complexes with interesting structural properties. These complexes were characterized by various spectroscopic techniques, revealing insights into their polymeric structures and coordination modes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Pyrimidinone Synthesis and Heterocyclic Chemistry

In heterocyclic chemistry, compounds with pyrimidinone structures are of interest due to their diverse biological activities. Bonacorso et al. (2003) reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, highlighting the synthetic versatility of related compounds in producing biologically relevant heterocycles (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Environmental Chemistry and Herbicide Degradation

In environmental chemistry, the degradation of herbicides is a crucial area of research. Serbent et al. (2019) discussed the biological degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, highlighting the role of bacteria and fungi, especially white-rot basidiomycetes, in bioconversion processes. This indicates the potential for related compounds to be involved in environmental remediation and the degradation of persistent organic pollutants (Serbent, Rebelo, Pinheiro, Giongo, & Tavares, 2019).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 2-amino-4,6-dichloropyrimidines, have shown inhibitory effects on immune-activated nitric oxide production .

Mode of Action

It is known that 2-amino-4,6-dichloropyrimidines, which are structurally similar, inhibit immune-activated nitric oxide production . The exact mechanism of action remains to be elucidated .

Biochemical Pathways

It is known that similar compounds, such as 2,6-dichloro-1,4-benzoquinone (dcbq) and its derivative 2,6-dichloro-3-hydroxy-1,4-benzoquinone (dcbq-oh), can cause oxidative stress and affect the glutathione pathway .

Pharmacokinetics

Similar compounds, such as tg100435, a novel multitargeted, orally active protein tyrosine kinase inhibitor, have shown systemic clearance values and oral bioavailability in mouse, rat, and dog .

Result of Action

Similar compounds, such as 2-amino-4,6-dichloropyrimidines, have shown inhibitory effects on immune-activated nitric oxide production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that similar compounds, such as 2,6-dichloro-4-nitroaniline, can be detected in fruit extracts .

Propriétés

IUPAC Name |

2-[2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O6/c20-13-7-10(8-14(21)16(13)29-9-15(24)25)6-12-17(26)22-19(28)23(18(12)27)11-4-2-1-3-5-11/h1-8H,9H2,(H,24,25)(H,22,26,28)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAUIRPTPBNZTF-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4615588.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4615606.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4615616.png)

![N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)

![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4615653.png)

![1-(2,4-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4615657.png)

![methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)

![N,N'-(4-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4615683.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)